

Isomaltotetraose: A Comprehensive Technical Guide to its Structure and Molecular Properties

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Compound of Interest

Compound Name: Isomaltotetraose

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This technical guide provides an in-depth overview of the structural and molecular characteristics of **isomaltotetraose**, a key isomalto-oligosaccharide. This document details its chemical structure, molecular weight, and the experimental methodologies employed for their determination, presenting the information in a format tailored for scientific and research applications.

Core Quantitative Data

The fundamental molecular properties of **isomaltotetraose** are summarized in the table below, providing a clear reference for its key quantitative attributes.

Property	Value
Molecular Formula	C ₂₄ H ₄₂ O ₂₁
Molecular Weight	666.58 g/mol
Synonym	Glcα1-6)Glcα(1-6)Glcα(1-6)Glc
CAS Number	35997-20-7
Purity (typical)	>95.0% (HPLC)

Structural Elucidation and Molecular Weight

Determination: Experimental Protocols

The determination of the precise structure and molecular weight of complex oligosaccharides like **isomaltotetraose** relies on a combination of advanced analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For **isomaltotetraose**, both one-dimensional (^1H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized to elucidate its complete structure.

Methodology:

- **Sample Preparation:** A small sample of purified **isomaltotetraose** is dissolved in a deuterated solvent, typically deuterium oxide (D_2O), to avoid interference from proton signals of the solvent.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer. ^1H NMR spectra are acquired to observe the chemical shifts and coupling constants of the protons. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are then performed to correlate protons with their directly attached carbon atoms.
- **Spectral Analysis:** The analysis of the NMR spectra allows for the identification of the individual glucose units and, crucially, the determination of the glycosidic linkages between them. The characteristic chemical shifts of the anomeric protons and carbons confirm the α -configuration of the linkages, and correlations observed in 2D spectra establish the $(1 \rightarrow 6)$ connectivity between the glucose residues.

Mass Spectrometry (MS)

Mass spectrometry is employed for the precise determination of the molecular weight of **isomaltotetraose** and can also provide structural information through fragmentation analysis.

Methodology:

- **Ionization:** The **isomaltotetraose** sample is ionized using a soft ionization technique to prevent fragmentation of the intact molecule. The most common methods for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
- **Mass Analysis:** The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer, such as a Time-of-Flight (TOF) analyzer.
- **Molecular Weight Determination:** The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of **isomaltotetraose**, from which its exact molecular weight can be determined with high accuracy.^[1]
- **Tandem Mass Spectrometry (MS/MS):** For structural confirmation, the molecular ion can be selected and subjected to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions provide information about the sequence of monosaccharide units and the positions of the glycosidic bonds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a key technique for the purification and analysis of **isomaltotetraose**.

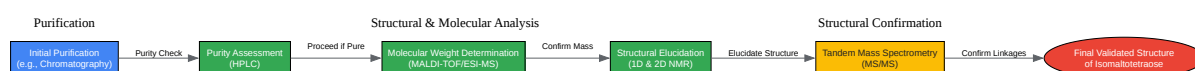
Methodology:

- **Column Selection:** A stationary phase suitable for carbohydrate separation, such as an amino-propyl bonded silica column or a specialized carbohydrate analysis column, is used.
- **Mobile Phase:** An appropriate mobile phase, typically a mixture of acetonitrile and water, is used to elute the sample through the column.
- **Detection:** The eluted **isomaltotetraose** is detected using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
- **Purity Assessment:** The purity of the **isomaltotetraose** sample is determined by the presence of a single, sharp peak in the chromatogram. HPLC can also be used for

quantitative analysis by comparing the peak area to that of a known standard.

Experimental Workflow for Isomaltotetraose Characterization

The logical flow of experiments for the comprehensive characterization of **isomaltotetraose** is depicted in the following diagram.



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Caption: Experimental workflow for the characterization of **isomaltotetraose**.

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References

- 1. ast.uga.edu [ast.uga.edu]
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